molecular formula C8H6Cl2O2 B1628743 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole CAS No. 68119-28-8

2,2-Dichloro-5-methyl-2H-1,3-benzodioxole

Cat. No.: B1628743
CAS No.: 68119-28-8
M. Wt: 205.03 g/mol
InChI Key: QLFSOKIYRLXWGT-UHFFFAOYSA-N
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Description

2,2-Dichloro-5-methyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of benzodioxole, characterized by the presence of two chlorine atoms and a methyl group attached to the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole typically involves the chlorination of 5-methyl-1,3-benzodioxole. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzodioxoles, while oxidation and reduction reactions can produce quinones or dechlorinated derivatives, respectively.

Scientific Research Applications

2,2-Dichloro-5-methyl-2H-1,3-benzodioxole has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound without the chlorine and methyl substitutions.

    2,2-Dichloro-1,3-benzodioxole: Similar structure but lacks the methyl group.

    5-Methyl-1,3-benzodioxole: Similar structure but lacks the chlorine atoms.

Uniqueness: 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2,2-dichloro-5-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSOKIYRLXWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604981
Record name 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68119-28-8
Record name 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 2
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 3
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 4
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 5
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 6
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole

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